![molecular formula C11H6BrN3O3 B5831269 2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole](/img/structure/B5831269.png)
2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole
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Overview
Description
2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole is an organic compound with the molecular formula C11H6BrN3O3. It is a heterocyclic aromatic compound that has been studied for its potential applications in scientific research. This compound is synthesized through a multistep process, and it has been found to have several biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, as mentioned above. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole in lab experiments is its anti-cancer properties. This makes it a promising candidate for cancer research. However, one limitation is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for research involving 2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole. One direction is to further study its anti-cancer properties and investigate its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and investigate its potential as a treatment for inflammatory diseases. Additionally, more research can be done to understand its mechanism of action and identify potential targets for drug development.
Synthesis Methods
The synthesis of 2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole involves several steps. The first step involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with o-phenylenediamine to form the benzimidazole ring system. Finally, the nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid. The overall yield of this process is approximately 35%.
Scientific Research Applications
2-(5-bromo-2-furyl)-5-nitro-1H-benzimidazole has been found to have several potential applications in scientific research. One of its most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
properties
IUPAC Name |
2-(5-bromofuran-2-yl)-6-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O3/c12-10-4-3-9(18-10)11-13-7-2-1-6(15(16)17)5-8(7)14-11/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJMLNVLGGKODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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